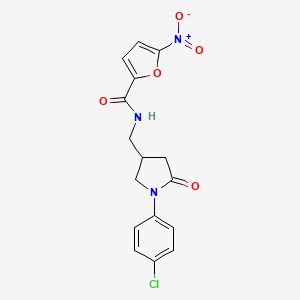

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

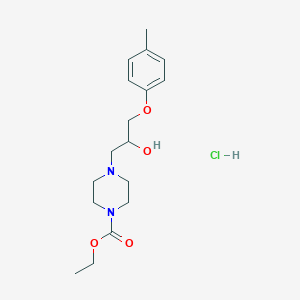

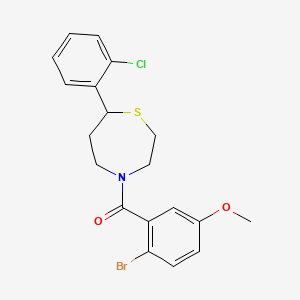

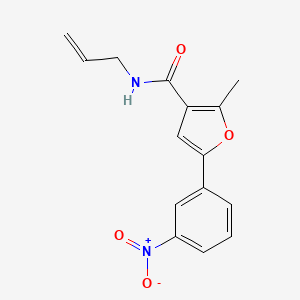

Molecular Structure Analysis

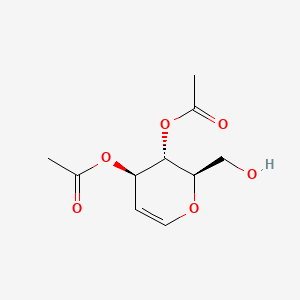

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These might include measurements of solubility, melting point, and spectral properties .Scientific Research Applications

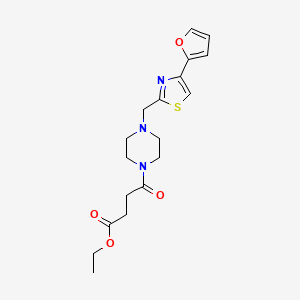

Synthesis and Molecular Structure

- Research has been conducted on the synthesis and characterization of compounds similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide, which involve complex chemical reactions and crystal structure analysis. One study synthesized and characterized a compound with a similar structure, revealing intermolecular hydrogen bonds types O-H…O, N-H…O, C-H…O through X-ray crystallography (Guo, Zhang, & Xia, 2015).

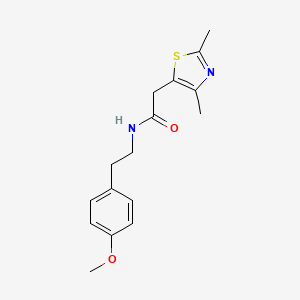

Biological Activities and Potential Therapeutic Applications

- Investigations into compounds with structures akin to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide have explored their potential as therapeutic agents. While the direct studies on this exact compound are limited, research on related structures has highlighted their potential in treating conditions through various biological activities. For example, compounds exhibiting similar structures have been evaluated for their antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016). Furthermore, studies on related compounds have also explored their antioxidant activities, identifying several as potent antioxidants compared to known substances like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Chemical Interactions and Mechanistic Studies

- Detailed mechanistic studies on related compounds have provided insights into their chemical interactions, including the synthesis of N-cyclopropyl-N-alkylanilines reacting with nitrous acid, showcasing the selective cleavage of the cyclopropyl group from the aromatic amine nitrogen, which supports a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a compound like this would likely depend on its biological activity and potential applications . For example, if it showed promising activity as a pharmaceutical, further studies might focus on optimizing its properties and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5/c17-11-1-3-12(4-2-11)19-9-10(7-14(19)21)8-18-16(22)13-5-6-15(25-13)20(23)24/h1-6,10H,7-9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUCUPKQIRPWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)